2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)ethanesulfonyl fluoride
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Overview
Description
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)ethanesulfonyl fluoride is a chemical compound known for its unique structure and properties It is part of the benzisothiazole family, which is characterized by a benzene ring fused with an isothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)ethanesulfonyl fluoride typically involves the reaction of benzisothiazole derivatives with ethanesulfonyl fluoride under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)ethanesulfonyl fluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can yield sulfoxide or thiol derivatives.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl fluoride group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfone, sulfoxide, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)ethanesulfonyl fluoride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for introducing sulfonyl fluoride groups into molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of sulfonyl fluoride-sensitive enzymes.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)ethanesulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes. This reactivity is exploited in enzyme inhibition studies, where the compound irreversibly modifies the active site of target enzymes, leading to their inactivation.
Comparison with Similar Compounds
Similar Compounds
1,2-Benzisothiazolin-3-one: Known for its antimicrobial properties and used in industrial applications.
1,3,4-Thiadiazole derivatives: Studied for their antibacterial activity and potential therapeutic applications.
Acyl hydrazides and 1,3,4-oxadiazole derivatives: Investigated for their biological activities, including antimicrobial and anticancer properties.
Uniqueness
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)ethanesulfonyl fluoride stands out due to its unique combination of a benzisothiazole core with a sulfonyl fluoride group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)ethanesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO5S2/c10-17(13,14)6-5-11-9(12)7-3-1-2-4-8(7)18(11,15)16/h1-4H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEIBQVWCFSZNOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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